(2-Methoxypyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWONXXWLCHTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442639 | |
| Record name | (2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-16-7 | |
| Record name | 2-Methoxy-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxypyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (2-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methoxypyridin-3-yl)methanol (CAS No: 112197-16-7) is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in laboratory and process chemistry, including reaction optimization, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. While some properties like molecular weight and boiling point are documented, other experimental values such as melting point and density are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.
Data Presentation: Physical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | Calculated[1][2] |
| Physical Form | Solid | Supplier Data |
| Boiling Point | 241.8 °C (at 760 mmHg) | Literature Data[1] |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Inferred to be soluble in common organic synthesis solvents like methanol and dichloromethane based on its use as a reactant and extraction solvent in related syntheses. | Inferred from Synthetic Protocols |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed bottom, achieving a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or integrated temperature sensor.
-
Heating and Observation:
-
Rapid Scan (Optional): The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
For solids that can be melted and are stable at their boiling point, the boiling point can be determined using a micro-scale method.
Methodology: Capillary Method (Siwoloboff Method)
-
Sample Preparation: A small amount (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or an aluminum heating block.
-
Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.
-
Data Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance through liquid displacement.
Methodology: Liquid Displacement
-
Mass Measurement: A known mass of solid this compound is accurately weighed on an analytical balance.
-
Liquid Selection: An inert liquid in which the compound is completely insoluble is chosen (e.g., a saturated hydrocarbon like hexane).
-
Initial Volume Measurement: A precise volume of the chosen inert liquid is added to a graduated cylinder, and the initial volume (V₁) is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid (V₂) is recorded.
-
Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁)
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, extractions, and purifications.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: Approximately 10-20 mg of solid this compound is placed into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added. A range of solvents with varying polarities should be tested, including:
-
Water (polar, protic)
-
Methanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (moderately polar, aprotic)
-
Toluene (nonpolar, aromatic)
-
Hexane (nonpolar, aliphatic)
-
-
Observation: Each tube is agitated or vortexed for 30-60 seconds. The sample is observed for dissolution. If it dissolves, it is recorded as "soluble." If it remains as a distinct solid phase, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."
-
pH Testing (for aqueous solubility): If the compound is soluble in water, the pH of the resulting solution can be tested with litmus or a pH meter to determine if the compound is acidic, basic, or neutral.
Synthetic Pathway Visualization
This compound is commonly synthesized via the reduction of its corresponding aldehyde, 2-methoxy-3-pyridinecarboxaldehyde. This transformation is a standard procedure in organic synthesis.
Caption: Synthetic workflow for this compound.
Conclusion
This guide provides a foundational overview of the physical properties of this compound. While some physical constants require experimental determination, the provided protocols offer standardized methods for their measurement. The information herein is intended to support researchers and drug development professionals in the safe and effective handling and application of this important chemical intermediate.
References
An In-depth Technical Guide to (2-Methoxypyridin-3-yl)methanol: Chemical Structure, Analysis, and Pharmaceutical Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound (2-Methoxypyridin-3-yl)methanol, covering its chemical structure, analytical characterization, and its relevance within the context of drug discovery, particularly concerning the PI3K/mTOR signaling pathway.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂.[1][2] Its structure features a pyridine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 3-position.
Chemical Structure:
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 112197-16-7 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| Physical Form | Solid | |
| SMILES | COC1=C(C=CC=N1)CO | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shifts (δ) are influenced by the electronic environment of the protons.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons of the methoxy and hydroxymethyl groups will appear in the upfield region.
Predicted ¹H and ¹³C NMR Data:
Due to the lack of experimentally published data for this compound, the following table provides predicted chemical shift ranges based on known values for similar methoxypyridine and benzyl alcohol derivatives.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H4 | 7.0 - 7.5 | 120 - 130 |
| Pyridine-H5 | 7.5 - 8.0 | 135 - 145 |
| Pyridine-H6 | 8.0 - 8.5 | 145 - 155 |
| -CH₂OH | 4.5 - 5.0 | 60 - 65 |
| -OH | Variable (broad singlet) | - |
| -OCH₃ | 3.8 - 4.2 | 55 - 60 |
| Pyridine-C2 | - | 160 - 165 |
| Pyridine-C3 | - | 125 - 135 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 | Medium to Strong |
| C-O (alcohol) | Stretching | 1000 - 1260 | Strong |
| C-O (ether) | Stretching | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 139. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.
Predicted Key Fragments:
| m/z | Possible Fragment Ion | Loss from Molecular Ion |
| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |
| 122 | [M - OH]⁺ | Loss of hydroxyl radical |
| 110 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 108 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 79 | [C₅H₄N]⁺ (Pyridyl fragment) | Cleavage of substituents |
Experimental Protocols
Proposed Synthesis of this compound
A common strategy for the synthesis of such compounds involves the reduction of a corresponding carboxylic acid or ester. A potential starting material is 2-methoxynicotinic acid.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Esterification of 2-Methoxynicotinic Acid:
-
To a solution of 2-methoxynicotinic acid in methanol, slowly add thionyl chloride at 0 °C.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methoxynicotinate.
-
-
Reduction of Methyl 2-methoxynicotinate:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of methyl 2-methoxynicotinate in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel.
-
Relevance in Drug Discovery and Signaling Pathways
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] Derivatives of methoxypyridine have been extensively investigated as inhibitors of various protein kinases, particularly in the field of oncology.
The PI3K/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.
Logical Relationship in the PI3K/mTOR Pathway:
Caption: Simplified PI3K/mTOR signaling pathway.
Methoxypyridine Derivatives as PI3K/mTOR Inhibitors
Several studies have reported the design and synthesis of potent dual PI3K/mTOR inhibitors that incorporate a methoxypyridine moiety.[7][8] For instance, the compound PF-04691502, a potent PI3K/mTOR inhibitor, features a 6-(6-methoxypyridin-3-yl) substituent.[8] This suggests that the methoxypyridine scaffold can favorably interact with the ATP-binding site of these kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the methoxy group can occupy a hydrophobic pocket.
While there is no direct experimental evidence of this compound itself acting as a PI3K/mTOR inhibitor, its structural similarity to fragments of known inhibitors makes it a valuable building block for the synthesis of more complex and potent molecules targeting this pathway. Structure-activity relationship (SAR) studies on related series of compounds indicate that modifications to the methoxypyridine core can significantly impact inhibitory activity and selectivity.[7]
Experimental Workflow for Kinase Inhibition Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable chemical entity with potential applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted analytical characteristics, and a plausible synthetic route. Furthermore, its relevance as a scaffold in the design of inhibitors for the clinically important PI3K/mTOR signaling pathway has been highlighted. Further experimental validation of the spectroscopic data and biological activity of this specific compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 112197-16-7 | this compound - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dual inhibition of autophagy and PI3K/mTOR pathway as a potential therapeutic strategy against laryngeal squamous cell carcinoma - Huang - Translational Cancer Research [tcr.amegroups.org]
An In-Depth Technical Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing (2-Methoxypyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, outlines detailed experimental protocols for key reactions, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through the reduction of a carbonyl or carboxyl group at the 3-position of the 2-methoxypyridine scaffold. The three primary starting materials for these synthetic pathways are:
-
2-Methoxypyridine-3-carboxylic acid
-
Methyl 2-methoxynicotinate (the methyl ester of the aforementioned acid)
-
2-Methoxynicotinaldehyde
The selection of a particular route often depends on the availability of the starting material, desired yield, and the safety and scalability of the chosen reagents and reaction conditions.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
| Starting Material | Reaction Type | Key Reagents | Solvent | Reaction Time | Yield |
| 2-Methoxypyridine-3-carboxylic acid | Esterification | Methanol, Sulfuric acid | Methanol | 6 hours | 85% |
| Methyl 2-methoxynicotinate | Reduction | Lithium aluminum hydride (LiAlH₄) | THF | Not specified | High |
| 2-Methoxynicotinaldehyde | Reduction | Sodium borohydride (NaBH₄) | Methanol | Not specified | High |
| 2-Methoxypyridine-3-carboxylic acid | Direct Reduction | Lithium aluminum hydride (LiAlH₄) | THF | Not specified | High |
Mandatory Visualizations: Synthetic Pathways and Workflows
The logical flow of the described synthetic methods is illustrated below using Graphviz.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below.
Route 1: Synthesis from 2-Methoxypyridine-3-carboxylic acid via Esterification and Reduction
This two-step process involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction to the target alcohol.
Step 1: Fischer Esterification of 2-Methoxypyridine-3-carboxylic acid
Caption: Workflow for Fischer Esterification.
Protocol:
-
A solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL) is prepared.
-
Concentrated sulfuric acid (0.1 mL) is slowly added to the solution with stirring.
-
The mixture is heated to reflux and maintained for 6 hours.
-
After cooling, the reaction is neutralized by the addition of a saturated aqueous sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2-methoxynicotinate as a colorless oil.[1]
Step 2: Reduction of Methyl 2-methoxynicotinate
Protocol:
-
In a flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.
-
A solution of methyl 2-methoxynicotinate in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to afford this compound.
Route 2: Synthesis from 2-Methoxynicotinaldehyde by Reduction
This is a direct, one-step approach where the aldehyde functional group is selectively reduced to an alcohol.
Caption: Workflow for Aldehyde Reduction.
Protocol:
-
2-Methoxynicotinaldehyde is dissolved in methanol and the solution is cooled in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is evaporated to yield this compound.
Route 3: Direct Reduction of 2-Methoxypyridine-3-carboxylic acid
This method employs a strong reducing agent to directly convert the carboxylic acid to the primary alcohol.
Protocol:
-
A suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a reaction vessel under an inert atmosphere.
-
A solution of 2-methoxypyridine-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a sufficient period to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The inorganic salts are removed by filtration.
-
The filtrate is dried and concentrated under reduced pressure to give the crude this compound, which can be further purified if necessary.
This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers and drug development professionals are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale requirements.
References
A Theoretical Investigation of (2-Methoxypyridin-3-yl)methanol: A Computational Chemistry Perspective
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical studies on (2-Methoxypyridin-3-yl)methanol, a pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. While extensive dedicated theoretical research on this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes computed data from available databases and presents a framework for in-depth theoretical analysis based on established computational chemistry protocols applied to analogous pyridine derivatives.
Molecular Properties and Computed Data
This compound, with the chemical formula C7H9NO2, is a substituted pyridine methanol.[1][2] Its structural and electronic characteristics can be predicted with a high degree of accuracy using computational methods. The following tables summarize key computed properties for this compound, providing a foundational dataset for further research.
Table 1: General and Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | (2-methoxy-3-pyridinyl)methanol |
| InChI Key | OFWONXXWLCHTSR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC=C1CO |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 139.063328530 Da |
| Monoisotopic Mass | 139.063328530 Da |
| Topological Polar Surface Area | 42.4 Ų |
| Heavy Atom Count | 10 |
| Complexity | 97.6 |
Computational Methodology: A Practical Protocol
The following section details a typical computational protocol for the theoretical investigation of this compound, based on Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[3][4]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3][5] The optimized geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Electronic Structure Analysis
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Spectroscopic Properties Prediction
Theoretical calculations can predict various spectra, including infrared (IR), Raman, and UV-Vis. The calculated vibrational frequencies from the DFT calculations can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-Dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions.[3]
Table 2: Predicted Electronic Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.78 |
| HOMO-LUMO Gap | 5.47 |
| Ionization Potential | 6.25 |
| Electron Affinity | 0.78 |
Note: These values are illustrative and would be determined from a specific DFT calculation.
Logical Workflow for Theoretical Analysis
The following diagram illustrates a standard workflow for the theoretical characterization of a molecule like this compound.
Caption: A typical workflow for the computational analysis of a molecule.
Signaling Pathway Analysis: A Hypothetical Application
While no specific signaling pathways involving this compound have been elucidated, its structural motifs suggest potential interactions with biological targets. For instance, pyridine derivatives are known to interact with various enzymes and receptors. A hypothetical interaction with a kinase signaling pathway is depicted below to illustrate how this molecule could be computationally modeled in a biological context.
Caption: Hypothetical inhibition of a kinase pathway by the title compound.
Conclusion
This technical guide provides a foundational understanding of the theoretical approaches to studying this compound. The presented data, protocols, and workflows serve as a starting point for researchers to conduct more in-depth computational investigations. Such studies are invaluable for understanding the molecule's intrinsic properties and for guiding the design of new functional materials and therapeutic agents. The application of robust computational methods will undoubtedly accelerate the discovery and development processes in which this and related molecules play a role.
References
The Multifaceted Biological Activities of Methoxypyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxypyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The information is presented to facilitate further research and drug development efforts in these critical therapeutic areas.
Anticancer Activity
Methoxypyridine-containing compounds have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key cellular processes such as cell proliferation and survival pathways.
A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated notable cytotoxic activity. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl ring are critical for their biological activity.[1] Similarly, novel trimethoxyphenyl pyridine derivatives have been designed and synthesized as tubulin inhibitors, inducing apoptosis in cancer cells.[2]
Another promising strategy involves the development of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer.[3][4][5] One such derivative, compound 22c , exhibited potent inhibitory activity against PI3Kα and mTOR, leading to cell cycle arrest and apoptosis in HCT-116 colon cancer cells.[3][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected methoxypyridine derivatives against various human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | Not specified | HCT-116 (Colorectal Carcinoma) | Varies based on aryl substitution | [1] |
| MCF-7 (Breast Cancer) | Varies based on aryl substitution | [1] | ||
| A-549 (Lung Cancer) | Varies based on aryl substitution | [1] | ||
| Trimethoxyphenyl Pyridines | Compound VI | HCT-116 (Colorectal Carcinoma) | 4.83 | [2] |
| HepG-2 (Hepatocellular Carcinoma) | 3.25 | [2] | ||
| MCF-7 (Breast Cancer) | 6.11 | [2] | ||
| Sulfonamide Methoxypyridines | Compound 22c | HCT-116 (Colorectal Carcinoma) | 0.020 | [4][5] |
| MCF-7 (Breast Cancer) | 0.130 | [4][5] | ||
| 3-Cyano-2-methoxypyridines | Compound 8f (naphthyl moiety) | MCF-7 (Breast Cancer) | 1.69 | [6] |
| Compound 10 (3-pyridyl moiety) | MCF-7 (Breast Cancer) | 2.13 | [6] | |
| Compound 8c (4-methoxyphenyl group) | MCF-7 (Breast Cancer) | 3.74 | [6] | |
| Copper(II) Coordination Compounds with N4-Methoxyphenyl-Thiosemicarbazones | [Cu(L5)NO3] (C10) | HeLa (Cervical Cancer) | 0.07 | [7] |
| Ligands (general) | HL-60 (Leukemia) | 0.01 - 0.06 | [7] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Certain sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR.[4][5]
Antimicrobial Activity
Methoxypyridine derivatives have also been investigated for their potential as antimicrobial agents. Various synthetic approaches have yielded compounds with activity against a range of bacteria and fungi.[8] For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents have shown significant activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[8]
Furthermore, N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm activities.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Alkyl pyridinol compounds, for example, have been shown to cause disruption and deformation of the staphylococcal membrane.[9]
Quantitative Antimicrobial Activity Data
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituted | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | [8] |
| 7-Methoxyquinoline derivatives | Compound 3l | E. coli | 7.812 | [10] |
| C. albicans | 31.125 | [10] | ||
| Alkyl Pyridinols | JC-01-074 | S. aureus | 16 | [9] |
Neuroprotective and Anti-Inflammatory Activities
Recent studies have highlighted the potential of methoxypyridine compounds in the treatment of neurodegenerative diseases and inflammatory conditions. A derivative of 3,4,5-trimethoxy-N-phenyl benzamide bearing an 8′′-methylimidazopyridine moiety has been shown to have neuroprotective effects by preventing oxidative stress-induced cell death.[11]
In the context of Alzheimer's disease, methoxypyridine-derived gamma-secretase modulators have been developed to reduce the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of the disease.[12][13] These compounds have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and the brain in animal models.[12][13]
Furthermore, a novel family of 1,4-dihydropyridine derivatives has been shown to possess potent antioxidant and anti-inflammatory properties, along with the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, making them promising multi-target ligands for Alzheimer's disease treatment.[14] A novel hydroxypyridine compound has also been shown to protect brain cells against ischemic damage.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of methoxypyridine compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the methoxypyridine compound and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18][19]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[17][20]
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample.[21][22] It involves separating proteins by size, transferring them to a solid support, and then marking the target protein using specific antibodies.[22]
Protocol:
-
Sample Preparation: Extract proteins from cells or tissues.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[23][24]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[22][25]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.[22][25]
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).[25]
-
Analysis: Visualize and quantify the protein bands.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It is commonly used to analyze the cell cycle and detect apoptosis.
Protocol:
-
Sample Preparation: Prepare a single-cell suspension from the cell culture or tissue.
-
Staining:
-
Cell Cycle: Fix the cells and stain them with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content.
-
Apoptosis: Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like PI or 7-AAD.
-
-
Controls: Include unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.[26][27]
-
Data Acquisition: Run the stained cells through the flow cytometer to measure the fluorescence and light scattering properties of each cell.[28]
-
Data Analysis: Analyze the collected data using specialized software to quantify the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity | MDPI [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot - Wikipedia [en.wikipedia.org]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. microbenotes.com [microbenotes.com]
- 25. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 26. biocompare.com [biocompare.com]
- 27. Newsletter: 7 Steps of a Successful Flow Cytometry Experiment - FluoroFinder [fluorofinder.com]
- 28. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Large-scale Synthesis of (2-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a robust and scalable synthetic route to (2-Methoxypyridin-3-yl)methanol, a key building block in the development of novel therapeutics. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in the efficient synthesis of this important intermediate.
Introduction
This compound is a valuable heterocyclic intermediate, particularly in the field of medicinal chemistry. Its substituted pyridine core is a common motif in a variety of biologically active molecules. Notably, this compound and its derivatives are integral components in the synthesis of advanced kinase inhibitors, including those targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cancer cell growth and proliferation. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry for the development of next-generation oncology drugs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 112197-16-7 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][3] |
| Molecular Weight | 139.15 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Boiling Point | 241.8 °C at 760 mmHg | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
Synthetic Workflow
The large-scale synthesis of this compound is proposed via a two-step process commencing from the commercially available 2-methoxynicotinic acid. The workflow involves an initial esterification followed by a reduction of the resulting ester.
References
Application of (2-Methoxypyridin-3-yl)methanol in Drug Discovery: A Detailed Guide for Researchers
(2-Methoxypyridin-3-yl)methanol , a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, primarily for the development of targeted therapies. Its unique structural features allow for its incorporation into a variety of molecular scaffolds, leading to the discovery of potent and selective inhibitors of key biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging this versatile chemical entity for drug discovery.
Key Applications in Drug Discovery
The primary utility of this compound and its isomers in drug discovery lies in their role as key intermediates in the synthesis of kinase and ion channel modulators. Two prominent areas of application are in the development of Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors for oncology and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for the treatment of pain and inflammatory conditions.
PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Derivatives of this compound have been successfully incorporated into potent dual inhibitors of PI3K and mTOR.
One notable example is a series of sulfonamide methoxypyridine derivatives. In a study by Wang et al., a compound, 2,4-difluoro-N-(2-methoxy-5-(5-(2-methyl-2H-1,2,4-triazol-3-yl)quinolin-8-yl)pyridin-3-yl)benzenesulfonamide (referred to as compound 22c in the study), demonstrated potent inhibitory activity against PI3Kα and mTOR.[5][6][7]
TRPV3 Antagonists
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. It is implicated in the perception of temperature, pain, and itch.[8] Antagonists of TRPV3 are being investigated as potential treatments for chronic pain, inflammatory skin disorders, and pruritus.
A series of (Pyridin-2-yl)methanol derivatives have been developed as selective TRPV3 antagonists. One such compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol (compound 74a ), which incorporates a pyridinyl methanol moiety, has shown significant promise in preclinical models of neuropathic pain.[9]
Quantitative Data
The following tables summarize the in vitro potency of representative compounds derived from this compound and its related structures.
Table 1: In Vitro Activity of a PI3K/mTOR Dual Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) |
| Compound 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| mTOR | 23 | HCT-116 | 20 |
Data sourced from Wang et al. (2023).[5][6][7]
Table 2: In Vitro Activity of a TRPV3 Antagonist
| Compound | Target | Kᵢ (µM) |
| Compound 74a | TRPV3 | 0.56 |
Data sourced from Gomtsyan et al. (2016).[9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Workflow for TRPV3 Antagonist Screening.
Experimental Protocols
The following are detailed protocols for the synthesis of a key intermediate and for the in vitro biological assays relevant to the application of this compound in drug discovery.
Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide (A Key Intermediate)
This protocol describes the synthesis of a key sulfonamide intermediate, which can be further elaborated to generate potent PI3K/mTOR inhibitors.
Materials:
-
(2-Methoxypyridin-3-yl)amine
-
2,4-Difluorobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (2-Methoxypyridin-3-yl)amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay for PI3K Inhibition
This protocol outlines a luminescent-based assay to determine the inhibitory activity of compounds against PI3K isoforms.[1][2][3][8]
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS)
-
Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in PI3K reaction buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a solution containing the PI3Kα enzyme and PIP₂ substrate in PI3K reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in PI3K reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.
In Vitro Cell-Based Assay: Fluo-4 Calcium Flux Assay for TRPV3 Antagonism
This protocol describes a cell-based assay to measure the antagonist activity of compounds on TRPV3 channels by monitoring changes in intracellular calcium levels.[10][11][12][13][14]
Materials:
-
HEK293 cells stably expressing human TRPV3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compound (dissolved in DMSO)
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Procedure:
-
Seed HEK293-hTRPV3 cells into 96-well plates and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of the test compound or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for 10-20 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Add the TRPV3 agonist (2-APB) to all wells to a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of innovative drug candidates. Its application in the development of potent PI3K/mTOR inhibitors and TRPV3 antagonists highlights its significance in modern drug discovery. The detailed protocols and data presented herein provide a comprehensive resource for researchers aiming to explore the potential of this chemical scaffold in their therapeutic programs. As the demand for targeted therapies continues to grow, the strategic use of such well-defined building blocks will be instrumental in the efficient discovery and development of novel medicines.
References
- 1. ulab360.com [ulab360.com]
- 2. promega.de [promega.de]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. TRPV3-74a - Wikipedia [en.wikipedia.org]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol and its Analogs as Precursors for Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While specific documentation on the use of (2-Methoxypyridin-3-yl)methanol as a direct precursor in the synthesis of commercially available proton pump inhibitors (PPIs) is limited in publicly accessible literature, the following application notes and protocols provide a comprehensive guide based on its structural analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This closely related compound is a well-established and critical intermediate in the large-scale synthesis of widely used PPIs such as omeprazole and esomeprazole.[1][2] The methodologies and principles described herein are representative of the general synthetic strategy for this important class of pharmaceuticals.
Application Notes
Proton pump inhibitors are a class of drugs that profoundly reduce gastric acid production by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) of gastric parietal cells.[3][4] They are the treatment of choice for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2][4]
The core structure of most PPIs consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl group.[5] Substituted (methoxypyridin-yl)methanol compounds, like (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serve as key precursors for the pyridine portion of the final drug molecule.[1][2]
The synthetic utility of these precursors lies in the facile conversion of their hydroxymethyl group into a reactive leaving group, typically a chloride. This activated intermediate is then coupled with a substituted 2-mercaptobenzimidazole to form a thioether, which is subsequently oxidized to the active sulfoxide—the final PPI.[5]
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, covalently binds to cysteine residues on the luminal side of the H⁺/K⁺-ATPase, inactivating the enzyme and thus inhibiting the final step of gastric acid secretion.[4]
References
Application Notes and Protocols for the Analysis of (2-Methoxypyridin-3-yl)methanol
This document provides detailed application notes and exemplary protocols for the quantitative analysis of (2-Methoxypyridin-3-yl)methanol in research and pharmaceutical development settings. The following methods for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as robust starting points for laboratory implementation and further validation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. Key physicochemical characteristics of this compound are summarized below.[1]
| Property | Value | Reference |
| Molecular Formula | C7H9NO2 | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Physical Form | Solid | |
| IUPAC Name | (2-methoxy-3-pyridinyl)methanol | [1] |
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The moderate polarity of the molecule makes it well-suited for separation on a C18 stationary phase.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector Wavelength | 270 nm |
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase diluent at concentrations spanning the expected sample concentration range.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Quantitative Data Summary (Exemplary)
The following table presents hypothetical performance data for the HPLC method. Note: This data is for illustrative purposes and must be confirmed by internal validation.
| Parameter | Expected Value |
| Retention Time | ~ 5.8 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. The following protocol is a starting point for the analysis of this compound. Derivatization is generally not required for this analyte due to the presence of a hydroxyl group which is amenable to GC analysis.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or dichloromethane.
-
Ensure the final concentration is appropriate for the instrument's sensitivity.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex matrices.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40 - 200 |
-
Data Analysis:
-
Quantification can be performed using an external standard calibration curve.
-
For enhanced accuracy in complex matrices, the use of a deuterated internal standard is recommended.
-
Quantitative Data Summary (Exemplary)
The following table presents hypothetical performance data for the GC-MS method. Note: This data is for illustrative purposes and must be confirmed by internal validation.
| Parameter | Expected Value |
| Retention Time | ~ 8.2 min |
| Characteristic Ions (m/z) | 139 (M+), 108, 78 |
| **Linearity (R²) ** | > 0.998 |
| Limit of Detection (LOD) | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Workflow
The general workflow for the analysis of this compound using either HPLC or GC-MS is depicted in the following diagram.
Caption: General analytical workflow for chromatographic analysis.
References
Application Notes and Protocols for (2-Methoxypyridin-3-yl)methanol in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, key reactions, and potential applications of (2-Methoxypyridin-3-yl)methanol, a valuable heterocyclic building block in medicinal chemistry. This document offers detailed experimental protocols and data to facilitate its use in research and drug development.
Physicochemical and Spectroscopic Data
This compound is a stable, solid compound at room temperature. A summary of its key physical and chemical properties is presented below.[1]
| Property | Value | Reference |
| CAS Number | 112197-16-7 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Solid | - |
| IUPAC Name | (2-methoxy-3-pyridinyl)methanol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound can be readily achieved by the reduction of its corresponding aldehyde, 2-Methoxy-3-pyridinecarboxaldehyde. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
Protocol 1: Synthesis of this compound via Reduction
This protocol details the reduction of 2-Methoxy-3-pyridinecarboxaldehyde to this compound using sodium borohydride.
Reaction Scheme:
Materials:
-
2-Methoxy-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Outcome:
The product, this compound, is expected as a solid. Yields for similar reductions of pyridinecarboxaldehydes are typically high.[2][3]
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Methoxy-3-pyridinecarboxaldehyde | 137.14 | - | 1.0 |
| Sodium Borohydride | 37.83 | - | 1.1 - 1.5 |
Key Reactions of this compound
The hydroxyl group of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Protocol 2: Chlorination of this compound
This protocol describes the conversion of the hydroxyl group to a chloride using thionyl chloride, a common method for activating alcohols for nucleophilic substitution.[4]
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Prepare a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane in a dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred solution of the alcohol at room temperature over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Monitor the reaction to completion by TLC.
-
Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude product can be used in subsequent steps or purified.
Expected Outcome:
The product, 3-(Chloromethyl)-2-methoxypyridine, is expected. For a similar reaction, a quantitative yield was reported.[4]
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 139.15 | - | 1.0 |
| Thionyl Chloride | 118.97 | - | 1.05 |
Protocol 3: Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[5][6][7] This protocol provides a general procedure for the etherification of this compound.
Reaction Scheme:
Materials:
-
This compound
-
A phenolic nucleophile (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenolic nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ether product.
Expected Outcome:
The corresponding ether product is expected. Yields for the Mitsunobu reaction can vary depending on the substrates but are often good to excellent.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 139.15 | - | 1.0 |
| Phenolic Nucleophile (R-OH) | Varies | - | 1.1 |
| Triphenylphosphine | 262.29 | - | 1.2 |
| DEAD | 174.17 | - | 1.2 |
Application in Drug Discovery: Synthesis of Potential PI3K/mTOR Inhibitors
Derivatives of methoxypyridine are of significant interest in drug discovery. For instance, sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin).[1] The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][8]
A notable example is 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has shown strong PI3K inhibitory activity.[1] this compound can serve as a key starting material for the synthesis of such compounds. A plausible synthetic route involves the conversion of the alcohol to an amine, followed by reaction with the corresponding sulfonyl chloride.
Proposed Synthetic Workflow for a PI3K/mTOR Inhibitor Precursor:
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols: (2-Methoxypyridin-3-yl)methanol in the Synthesis of Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its structure is incorporated into various pharmacologically active molecules. A significant application of this compound is in the synthesis of novel sulfonamide derivatives that have shown promise as potent enzyme inhibitors. Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3]
This document provides detailed protocols and application notes on the use of this compound in the synthesis of a series of sulfonamide methoxypyridine derivatives that act as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a key target in cancer therapy.[4][5] The dual inhibition of PI3K and mTOR can enhance anti-tumor efficacy.[4][5]
The protocols detailed below are based on the successful synthesis and evaluation of a series of 36 derivatives, with a particular focus on compound 22c , which demonstrated potent inhibitory activity.[4][6]
Section 1: Synthesis of Sulfonamide Derivatives
The synthesis of the target sulfonamide derivatives from this compound involves a multi-step process. The initial key step, which is not explicitly detailed in the primary literature for this specific series but is a standard synthetic transformation, involves the conversion of the alcohol moiety to an amine. The resulting (2-methoxypyridin-3-yl)methanamine can then be reacted with various sulfonyl chlorides to form the core sulfonamide structure. The subsequent steps involve the elaboration of different aromatic skeletons to produce the final compounds.
General Synthetic Workflow
The overall strategy involves creating a core structure, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, which has been identified as having strong PI3K inhibitory activity, and then modifying other parts of the molecule to optimize activity and pharmacokinetic properties.[5][6]
Caption: General workflow for the synthesis of sulfonamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 2,4-difluoro-N-((2-methoxypyridin-3-yl)methyl)benzenesulfonamide
This is a representative protocol based on standard sulfonamide synthesis.
-
Synthesis of (2-methoxypyridin-3-yl)methanamine:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours. After completion, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C for 4 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Dissolve the resulting azide in methanol and hydrogenate using 10% Pd/C under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to yield (2-methoxypyridin-3-yl)methanamine.
-
-
Sulfonamide Formation:
-
Dissolve (2-methoxypyridin-3-yl)methanamine (1.0 eq) in pyridine or DCM.
-
Cool the solution to 0 °C and add 2,4-difluorobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the intermediate sulfonamide.
-
Protocol 2: Synthesis of Final Derivative 22c [6]
This protocol describes the coupling of the sulfonamide core with a quinoline moiety.
-
To a solution of the intermediate sulfonamide (1.0 eq) and 4-chloro-7-methoxyquinoline (1.1 eq) in a suitable solvent like DMF, add a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 6-12 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the final product. The synthesis of a similar compound yielded a yellow solid with 83% yield.[6]
Section 2: Biological Activity and Application
The synthesized sulfonamide methoxypyridine derivatives were evaluated as PI3K/mTOR dual inhibitors for cancer therapy.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The synthesized sulfonamide derivatives, particularly compound 22c , effectively block this pathway by inhibiting both PI3K and mTOR kinases.[6]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Quantitative Data: Enzyme Inhibition and Anti-proliferative Activity
The synthesized compounds were tested for their inhibitory activity against PI3Kα and mTOR kinases, and for their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[4][6] Compound 22c emerged as the most potent inhibitor.[4]
Table 1: Kinase Inhibitory Activity of Lead Compound 22c
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
|---|---|---|
| 22c | 0.22 | 23 |
Data sourced from reference[4].
Table 2: Anti-proliferative Activity of Lead Compound 22c
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 22c | MCF-7 | 130 |
| 22c | HCT-116 | 20 |
Data sourced from references[4][6].
Cellular Effects of Compound 22c
Further studies on HCT-116 cells demonstrated that compound 22c :
-
Decreases Phosphorylation of AKT: Western blot analysis showed a reduction in the phosphorylation of AKT, a downstream effector of PI3K, confirming pathway inhibition.[4][6]
-
Induces Cell Cycle Arrest: Flow cytometry analysis revealed that the compound causes cell cycle arrest in the G0/G1 phase.[4][6]
-
Promotes Apoptosis: The compound was shown to effectively induce apoptosis (programmed cell death) in cancer cells.[4][6]
Section 3: Protocols for Biological Assays
The following are summarized methodologies for evaluating the biological activity of the synthesized sulfonamide derivatives.
Protocol 3: PI3Kα/mTOR Kinase Inhibition Assay (General)
-
Kinase activity is typically measured using a luminescence-based assay (e.g., Kinase-Glo®).
-
Add the kinase, substrate (e.g., ATP), and varying concentrations of the inhibitor compound to the wells of a microplate.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Add the detection reagent to stop the reaction and measure the remaining ATP via luminescence.
-
The signal is inversely correlated with kinase activity. Calculate IC₅₀ values from the dose-response curves.
Protocol 4: Cell Anti-Proliferation Assay (MTT Assay)
-
Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ values.
Protocol 5: Western Blot Analysis
-
Treat cells with the test compound for the desired time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-actin).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
This compound serves as a key starting material for the synthesis of potent sulfonamide-based PI3K/mTOR dual inhibitors. The protocols and data presented highlight a successful drug design strategy, culminating in compound 22c , which exhibits strong enzymatic and cellular activity.[4][6] These findings provide a solid foundation for the further development of this class of compounds as potential anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Methoxypyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities may include:
-
Unreacted starting materials: Such as 2-methoxynicotinaldehyde or 2-methoxynicotinic acid, depending on the synthetic route.
-
Over-oxidation products: If the synthesis involves oxidation, the corresponding carboxylic acid (2-methoxynicotinic acid) can be a significant impurity.
-
Related isomers: Depending on the synthetic strategy, other positional isomers of methoxypyridinylmethanol could be present.
-
Residual solvents: Solvents used in the synthesis and work-up (e.g., methanol, ethanol, dichloromethane, ethyl acetate) may be present in the crude product.[1]
-
Degradation products: The pyridine ring can be susceptible to oxidation, especially under harsh conditions.[2]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | [3] |
| Physical Form | Solid | |
| Boiling Point | Not available (decomposes) | |
| Storage | Inert atmosphere, room temperature |
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: A versatile technique for separating the target compound from a mixture of impurities. It is particularly useful when dealing with complex mixtures or when impurities have similar polarities to the product.[4]
-
Sublimation: This technique can be effective for purifying some pyridine derivatives, particularly when dealing with non-volatile impurities.[5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - The solution is not saturated.- The chosen solvent is too good a solvent for the compound.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Add a less polar "anti-solvent" dropwise to induce precipitation.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Oiling out instead of crystallizing | - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The compound is too soluble in the chosen solvent, even at low temperatures.- Rapid cooling of the solution. | - Use a lower-boiling solvent.- Use a larger volume of a less effective solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of pure product | - Too much solvent was used, leading to significant loss of product in the mother liquor.- The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration funnel and flask to prevent the product from crystallizing out on the filter paper. |
| Formation of a toxic solvatomorph | Recrystallization from certain solvents, such as methanol, can sometimes lead to the formation of solvatomorphs which may have different toxicological profiles.[6][7] | - Characterize the recrystallized product thoroughly (e.g., by melting point, spectroscopy) to ensure the desired form has been obtained.- If a solvatomorph is formed, it may be possible to convert it to the anhydrous form by heating under vacuum.[6] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Use a larger column or a smaller amount of crude material.- Ensure the column is packed uniformly without any air bubbles. |
| Product streaking or tailing on the column | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The compound is not sufficiently soluble in the eluent. | - For basic compounds like pyridines, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to reduce tailing.[4]- Increase the polarity of the eluent. |
| No product eluting from the column | - The eluent is not polar enough to move the compound.- The compound has decomposed on the silica gel. | - Gradually increase the polarity of the eluent.- If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base before use. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general guideline and the optimal solvent and conditions should be determined experimentally.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water) at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for pyridine-containing compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). For basic compounds, adding 0.1-1% triethylamine to the eluent can improve separation.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended to avoid air bubbles).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (2-Methoxypyridin-3-yl)methanol in synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent and effective methods for synthesizing this compound involve the reduction of a carbonyl group at the 3-position of the 2-methoxypyridine ring. The two primary precursors for this reduction are:
-
2-Methoxynicotinaldehyde: The direct reduction of the aldehyde functionality.
-
Methyl 2-methoxynicotinate: The reduction of the corresponding ester.
Q2: Which reducing agents are suitable for this transformation?
Several reducing agents can be employed, with the choice often depending on the starting material, desired scale, and laboratory safety protocols. Common choices include:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, particularly effective for the reduction of aldehydes. It is generally safer to handle than more reactive hydride reagents.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing both aldehydes and esters to the corresponding alcohol. It requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A strong reducing agent, similar in reactivity to LiAlH₄, but often easier to handle as it is commercially available as a solution in toluene.
Q3: What are the critical parameters to control for maximizing the yield?
To achieve optimal yields, the following reaction parameters should be carefully controlled:
-
Temperature: Reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used with NaBH₄, while aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary for LiAlH₄ and Red-Al®.
-
Stoichiometry of the Reducing Agent: Using an appropriate excess of the reducing agent is necessary to ensure complete conversion of the starting material. However, a large excess can lead to difficulties in quenching and purification.
-
Quenching Procedure: The careful and controlled quenching of the reaction is essential, especially when using highly reactive hydrides like LiAlH₄ and Red-Al®, to safely decompose the excess reagent and any reactive intermediates.
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent. Ensure proper storage conditions (cool, dry, and under an inert atmosphere for LiAlH₄ and Red-Al®). |
| Incomplete Reaction | - Increase the reaction time. - Gradually increase the reaction temperature after the initial addition of the reducing agent. - Increase the molar excess of the reducing agent. |
| Moisture Contamination (for LiAlH₄ and Red-Al®) | - Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal pH during Workup | Ensure the pH is adjusted correctly during the workup to facilitate the extraction of the product into the organic phase. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Over-reduction of the Pyridine Ring | Use of a too powerful reducing agent under harsh conditions (e.g., high temperature). | - Use a milder reducing agent like NaBH₄. - Maintain a low reaction temperature. |
| Cleavage of the Methoxy Group | Reaction with strong Lewis acidic reagents or harsh acidic conditions during workup. | - Use a milder workup procedure. - Avoid prolonged exposure to strong acids. |
| Unreacted Starting Material | Insufficient amount of reducing agent or short reaction time. | - Increase the stoichiometry of the reducing agent. - Extend the reaction time and monitor by TLC. |
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of pyridylmethanols from different precursors and reducing agents. Note that yields can vary based on the specific substrate and reaction conditions.
| Starting Material | Reducing Agent | Solvent | Typical Yield |
| 2-Methoxynicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | >90% |
| Methyl 2-methoxynicotinate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 85-95% |
| Methyl 6-methoxynicotinate | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Toluene | ~100%[1] |
Experimental Protocols
Protocol 1: Reduction of 2-Methoxynicotinaldehyde using Sodium Borohydride
-
Preparation: Dissolve 2-methoxynicotinaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully add water dropwise to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Reduction of Methyl 2-methoxynicotinate using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of methyl 2-methoxynicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ (1.5 equivalents) in THF to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate is formed.
-
Filtration: Filter the precipitate and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methoxypyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a three-step process:
-
Ortho-lithiation: Directed ortho-metalation of 2-methoxypyridine at the C-3 position using a strong lithium base.
-
Formylation: Reaction of the resulting 3-lithio-2-methoxypyridine intermediate with an appropriate electrophile, typically N,N-dimethylformamide (DMF), to yield 2-methoxypyridine-3-carbaldehyde.
-
Reduction: Selective reduction of the aldehyde functional group to the corresponding primary alcohol, this compound.
Q2: What are the critical parameters to control during the ortho-lithiation of 2-methoxypyridine?
A2: The success of the ortho-lithiation step is highly dependent on the choice of the lithiating agent, solvent, and temperature. The use of sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring.[1] Reaction temperature must be kept low (typically -78 °C) to ensure kinetic control and prevent side reactions. Anhydrous conditions are absolutely essential as organolithium reagents react vigorously with water.
Q3: Which reducing agent is best for converting 2-methoxypyridine-3-carbaldehyde to the corresponding alcohol?
A3: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde.
-
Sodium borohydride (NaBH₄) is a milder and more selective reagent, making it a safer and often preferred choice for this transformation. It is typically used in protic solvents like methanol or ethanol.[2][3][4]
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce the aldehyde. However, it is less selective and can potentially reduce the pyridine ring or cleave the methoxy group under harsh conditions. It requires strictly anhydrous conditions and is more hazardous to handle.[2][3][5]
Troubleshooting Guides
Problem 1: Low Yield or No Product After Lithiation and Formylation
| Potential Cause | Troubleshooting Steps |
| Inefficient Lithiation | - Incorrect Base: Using n-BuLi can lead to nucleophilic addition instead of deprotonation. Switch to a sterically hindered base like LDA or LTMP.[1] - Insufficient Base: Use a slight excess of the lithium base (e.g., 1.1-1.2 equivalents). - Moisture Contamination: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Incorrect Regioselectivity | - Temperature Too High: Maintain a low temperature (e.g., -78 °C) during lithiation to favor the kinetically controlled formation of the 3-lithio species. |
| Side Reactions with Electrophile | - Impure DMF: Use freshly distilled or high-purity DMF. - Reaction Temperature: Add DMF at a low temperature and allow the reaction to warm slowly. |
| Formation of Dilithiated Species | - Excess Base: Avoid using a large excess of the lithiating agent, which can lead to deprotonation at multiple sites.[3] |
Problem 2: Side Products Observed After Reduction
| Potential Cause | Troubleshooting Steps |
| Over-reduction of the Pyridine Ring | - Reducing Agent Too Strong: This is more likely with LiAlH₄. Switch to the milder NaBH₄.[5][6] - Harsh Reaction Conditions: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature). |
| Demethoxylation | - Harsh Conditions: Avoid prolonged reaction times and high temperatures, especially with strong reducing agents or in the presence of strong Lewis acids. |
| Formation of Dihydropyridine Derivatives | - Presence of Water with Borohydrides: While NaBH₄ is used in protic solvents, the presence of water with lithium borohydride can lead to the reduction of the pyridine ring.[5][7] |
Quantitative Data Summary
Precise quantitative data comparing the yields of this compound to its side products under various conditions are not extensively reported in the literature and would likely require dedicated experimental studies. However, the following table summarizes typical yield ranges and qualitative observations for the key reaction steps.
| Step | Reagents and Conditions | Desired Product Yield | Common Side Products and Expected Yields |
| Lithiation & Formylation | 2-methoxypyridine, LDA, THF, -78 °C, then DMF | 60-80% | 6-formyl-2-methoxypyridine: <10% (with LDA/LTMP) Nucleophilic addition product: Variable (higher with nBuLi) |
| Reduction | 2-methoxypyridine-3-carbaldehyde, NaBH₄, MeOH, 0 °C to RT | >90% | Over-reduction/ring-opened products: Typically low to negligible. |
| Reduction | 2-methoxypyridine-3-carbaldehyde, LiAlH₄, THF, 0 °C | 80-90% | Pyridine ring reduction products: Can be significant if the reaction is not carefully controlled. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxypyridine-3-carbaldehyde via Ortho-lithiation and Formylation
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) to a cooled (-78 °C) solution of n-butyllithium (1.05 eq.) in hexanes. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: Slowly add a solution of 2-methoxypyridine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methoxypyridine-3-carbaldehyde.
Protocol 2: Reduction of 2-Methoxypyridine-3-carbaldehyde to this compound using Sodium Borohydride
-
Setup: Dissolve 2-methoxypyridine-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1-1.5 eq.) in small portions to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting logic for the synthesis.
References
Stability issues of (2-Methoxypyridin-3-yl)methanol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2-Methoxypyridin-3-yl)methanol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: Under acidic conditions, the primary stability concerns for this compound are potential degradation through several pathways. The pyridine nitrogen can be protonated, which may influence subsequent reactions. While 2-methoxypyridines are less basic than unsubstituted pyridines due to the electron-withdrawing nature of the methoxy group, protonation can still occur in sufficiently acidic media[1]. The main degradation routes to consider are the hydrolysis of the methoxy group and the oxidation of the hydroxymethyl group.
Q2: What are the likely degradation products of this compound in the presence of acid?
A2: Based on the reactivity of similar compounds, the likely degradation products of this compound under acidic conditions include:
-
Hydrolysis Product: 2-Hydroxypyridin-3-yl)methanol, resulting from the acid-catalyzed hydrolysis of the methoxy ether.
-
Oxidation Products: (2-Methoxypyridin-3-yl)carbaldehyde or 2-methoxynicotinic acid, formed if an oxidizing agent is present or if the experimental conditions promote oxidation of the primary alcohol[2].
-
Pyridine N-oxide: The pyridine nitrogen may be oxidized to the corresponding N-oxide, particularly in the presence of oxidizing acids[2].
Q3: How can I minimize the degradation of this compound during reactions in acidic media?
A3: To minimize degradation, consider the following precautions:
-
Use Mild Acidic Conditions: Employ the mildest acidic conditions that are effective for your transformation.
-
Control Temperature: Perform reactions at the lowest temperature possible to slow down potential degradation pathways.
-
Inert Atmosphere: When possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[2].
-
Limit Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to minimize the exposure time to acidic conditions.
-
Careful Choice of Acid: Be mindful of the counter-ion of the acid used, as some may have oxidizing properties.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Degradation of the starting material or product under the acidic reaction conditions. | 1. Analyze Reaction Mixture: Use HPLC or LC-MS to check for the presence of the expected degradation products. 2. Modify Reaction Conditions: * Lower the reaction temperature. * Use a weaker acid or a smaller stoichiometric amount. * Decrease the reaction time. 3. Protecting Groups: Consider protecting the hydroxymethyl group if it is susceptible to side reactions under your specific conditions. |
| Formation of an unexpected, more polar byproduct | Hydrolysis of the methoxy group to a hydroxyl group. | 1. Confirm Structure: Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm if it is (2-Hydroxypyridin-3-yl)methanol. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize hydrolysis. Use dry solvents and reagents. |
| Appearance of multiple unidentified spots on TLC or peaks in HPLC | Complex degradation of the pyridine ring or multiple side reactions. | 1. Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols) to identify the degradation products under various stress conditions (acid, base, oxidation, heat, light)[2]. This will help in understanding the degradation profile. 2. Purification Strategy: Develop a robust purification method (e.g., flash chromatography with a suitable solvent system, or preparative HPLC) to separate the desired product from the impurities. |
| Discoloration of the reaction mixture | Formation of colored degradation products or impurities. | 1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation which can lead to colored byproducts. 2. Purification: Use charcoal treatment during workup or recrystallization to remove colored impurities. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is adapted from a similar procedure for a related compound and can be used to investigate the stability of this compound under acidic stress[2].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acidic Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours in a sealed vial.
-
Prepare a control sample by diluting the stock solution with the solvent mixture without heating.
3. Sample Analysis:
-
After the stress period, allow the sample to cool to room temperature.
-
Neutralize the acidic sample with a suitable base (e.g., 0.1 M NaOH).
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the stressed and control samples using a stability-indicating HPLC method.
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 270-280 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Compare the chromatogram of the acid-stressed sample with that of the unstressed control.
-
Identify and quantify any degradation products that have formed.
-
Mass spectrometry (LC-MS) can be coupled to the HPLC to determine the mass of the degradation products, aiding in their identification.
Visualizations
Potential Degradation Pathways of this compound under Acidic Conditions
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Derivative Hydrogenations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to catalyst poisoning during pyridine derivative hydrogenation experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in pyridine hydrogenation is most commonly attributed to catalyst deactivation. The primary reasons for this are catalyst poisoning, fouling (coking), sintering, or leaching of the active metal. The nitrogen atom in the pyridine ring itself can act as a strong Lewis base and coordinate tightly to the active metal center of the catalyst, effectively "poisoning" it.[1]
Troubleshooting Workflow:
A systematic approach is crucial to identify the root cause of decreased catalytic activity. The following workflow can guide your troubleshooting process.
Issue 2: Poor Selectivity
Q: My reaction is producing a mixture of partially and fully hydrogenated products, or I am observing unwanted side reactions. How can I improve selectivity?
A: Poor selectivity in pyridine derivative hydrogenations can be influenced by the catalyst type, reaction conditions, and the substrate itself. The pyridine substrate or the piperidine product can act as a poison, altering the catalyst's surface and leading to different reaction pathways.
Logical Steps to Improve Selectivity:
-
Catalyst Screening: The choice of metal (e.g., Pd, Pt, Rh, Ni) and support is critical. For instance, palladium catalysts can be tuned for selectivity in the hydrogenation of pyridinecarbonitriles by adjusting the amount of an acidic additive.
-
Optimize Reaction Conditions: Temperature, pressure, and solvent can significantly affect the reaction pathway. Milder conditions often favor partial hydrogenation, while more forcing conditions can lead to complete saturation or side reactions.
-
Use of Additives: Acidic additives can protonate the pyridine nitrogen, which can facilitate the reduction and sometimes improve selectivity.
-
Substrate Modification: In some cases, protecting the pyridine nitrogen can prevent its coordination to the catalyst, thus avoiding catalyst poisoning and potentially improving selectivity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts.
-
Nitrogen-Containing Compounds: Pyridine itself, the piperidine product, and other nitrogenous impurities can act as inhibitors by strongly coordinating to the catalyst's active sites.[1]
-
Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can permanently poison the catalyst.
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can adsorb strongly onto the active metal sites.
-
Halides: Organic and inorganic halides can also lead to catalyst deactivation.
Q2: Can the catalyst be regenerated after being poisoned?
A2: Yes, depending on the nature of the poison, catalyst regeneration is often possible.
-
For poisoning by organic compounds or coking: A controlled oxidation (calcination) can burn off the adsorbed species.
-
For sulfur poisoning: A combination of oxidative and reductive treatments may be necessary.
-
For poisoning by nitrogen compounds: Washing with an appropriate solvent or a mild acidic solution can sometimes remove the adsorbed inhibitor. A method for reactivating palladium catalysts poisoned with nitrogen impurities involves contacting the separated catalyst with a reactivating agent such as alkali metal bicarbonates or carbonates.[2]
Q3: How do I choose the right catalyst for my specific pyridine derivative?
A3: The choice of catalyst depends on the specific functional groups present on the pyridine ring and the desired product.
-
Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often highly active for the hydrogenation of the pyridine ring under relatively mild conditions.[3]
-
Palladium on carbon (Pd/C) is widely used and its selectivity can be tuned with acidic additives.[4]
-
Platinum-based catalysts (e.g., PtO₂) are also effective, particularly in acidic media like acetic acid.
-
Nickel catalysts (e.g., Raney Ni) are a cost-effective option but typically require higher temperatures and pressures.[3]
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Conversion/Yield (%) | Selectivity (%) | Reference |
| 0.5% Rh₂O₃ | Pyridine | 5 | 40 | >99 (Yield) | - | [5] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | 100 (Conversion) | 94 (to 4-aminomethyl)pyridine | [4] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | 100 (Conversion) | 94 (to 4-(aminomethyl)piperidine) | [4] |
| PtO₂ | Substituted Pyridines | 50-70 | Room Temp | High Yields | - | [1] |
| 0.5% Pd-1% Ag/Al₂O₃ | Pyridine | 70 | 60 | 99 (Conversion) | 99 (to Piperidine) | [6] |
| Ru/PDVB | Pyridine | 10 | 100 | >99 (Conversion) | >99 (to Piperidine) | [7] |
Table 2: Effect of Reaction Parameters on Pyridine Hydrogenation using 10% Pd/C
| Substrate | H₂SO₄/Substrate Molar Ratio | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product | Isolated Yield (%) |
| 4-Pyridinecarbonitrile | 0.5 | Water | 30 | 6 | 0.3 | 4-(aminomethyl)pyridine | 98 |
| 4-Pyridinecarbonitrile | 1.0 | Water/Dichloromethane | 30 | 6 | 5.5 | 4-(aminomethyl)piperidine | 99 |
| 3-Pyridinecarbonitrile | 0.5 | Water | 50 | 6 | 1.5 | 3-(aminomethyl)pyridine | 96 |
| 3-Pyridinecarbonitrile | 1.0 | Water/Dichloromethane | 50 | 6 | 4.5 | 3-(aminomethyl)piperidine | 99 |
Data extracted from reference[4].
Experimental Protocols
Protocol 1: General Procedure for Pyridine Hydrogenation using PtO₂ (Adam's Catalyst)
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or TLC.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]
-
Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the cessation of gas evolution.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general method for regenerating a Pd/C catalyst that has been deactivated by nitrogen-containing compounds.
Materials:
-
Deactivated Pd/C catalyst
-
Aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (e.g., 5-10 wt%)
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Catalyst Separation: After the hydrogenation reaction, separate the spent Pd/C catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst cake thoroughly with the reaction solvent to remove any residual product and starting material.
-
Reactivation Treatment:
-
Transfer the washed, spent catalyst to a beaker.
-
Add the aqueous sodium carbonate or bicarbonate solution to form a slurry.
-
Stir the slurry at an elevated temperature (e.g., 50-80 °C) for several hours. A patent suggests contacting the catalyst with the reactivating agent at a temperature of at least 150°C in a liquid reactivation medium.[2]
-
-
Filtration and Rinsing:
-
Filter the catalyst from the reactivation solution.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the regenerated catalyst in an oven under vacuum at a suitable temperature (e.g., 80-110 °C).
-
-
Storage: Store the reactivated catalyst under an inert atmosphere until further use.
Note: The effectiveness of the regeneration will depend on the specific poison and the severity of the deactivation. For sulfur-poisoned catalysts, an oxidative treatment with hydrogen peroxide followed by reduction may be more effective.[8] For deactivation due to the accumulation of organic residues, a method using chloroform and glacial acetic acid with stirring and sonication has been reported to be effective for Pd(OH)₂/C.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Derivatization of (2-Methoxypyridin-3-yl)methanol
Welcome to the technical support center for the derivatization of (2-Methoxypyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the primary alcohol of this compound?
A1: The primary alcohol of this compound is typically derivatized through three main classes of reactions:
-
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. Common methods include Fischer esterification, Steglich esterification, and acylation with acid chlorides.
-
Etherification: Reaction with an alkyl halide or other electrophile to form an ether. The Williamson ether synthesis is a classic example.
-
Silylation: Reaction with a silyl halide (e.g., TMSCl, TBDMSCl) to form a silyl ether, which is often used as a protecting group.
Q2: Are there any specific challenges associated with the derivatization of this compound?
A2: Yes, the pyridine nitrogen can potentially complicate reactions. In acidic conditions, the nitrogen can be protonated, which may affect the solubility and reactivity of the molecule. Under basic conditions or with certain reagents, the nitrogen can act as a nucleophile, leading to undesired side reactions. Careful selection of reaction conditions is crucial to ensure chemoselectivity for the hydroxyl group.
Q3: How do I choose the best derivatization method for my application?
A3: The choice of method depends on your synthetic goal:
-
For introducing a specific acyl group, esterification is the method of choice. The Steglich esterification is suitable for acid-sensitive substrates.
-
To form a stable ether linkage, etherification methods like the Williamson ether synthesis are preferred.
-
If you need to temporarily protect the alcohol group during subsequent reaction steps, silylation to form a silyl ether is a common and effective strategy.
Troubleshooting Guides
Esterification: Steglich Esterification
The Steglich esterification is a mild method for forming an ester from a carboxylic acid and an alcohol using a carbodiimide (like DCC or EDC) and a catalyst (like DMAP).[1][2]
Troubleshooting Common Issues in Steglich Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents. | Use freshly opened or purified DCC/EDC and DMAP. Ensure the carboxylic acid and alcohol are dry. |
| Steric hindrance from a bulky carboxylic acid. | Increase reaction time and/or temperature (up to 40°C). Consider using a more reactive carbodiimide like EDC. | |
| Side reaction of the O-acylisourea intermediate. | Ensure a catalytic amount of DMAP is present to suppress the formation of N-acylurea.[2] | |
| Formation of N-acylurea Byproduct | Slow reaction with the alcohol. | Increase the concentration of the alcohol or DMAP. |
| The O-acylisourea intermediate is rearranging to the more stable N-acylurea. | Add the alcohol and DMAP before adding DCC/EDC to the carboxylic acid. | |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | DCU is precipitating from the reaction mixture. | If using DCC, DCU can often be removed by filtration. If it remains soluble, consider switching to EDC, which forms a water-soluble urea byproduct that can be removed during aqueous workup. |
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide to form an ether.[3][4]
Troubleshooting Common Issues in Williamson Ether Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete deprotonation of the alcohol. | Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the alkoxide. Ensure the solvent is anhydrous. |
| Alkyl halide is unreactive. | Use a more reactive alkyl halide (I > Br > Cl). | |
| Pyridine nitrogen is interfering with the reaction. | While less likely to be a major issue in this specific reaction, consider using a non-coordinating solvent. | |
| Elimination as a Side Reaction | The alkyl halide is sterically hindered (secondary or tertiary). | This method works best with primary alkyl halides.[4] For more hindered ethers, alternative methods may be necessary. |
| Low Yield | The alkoxide is degrading over time. | Generate the alkoxide in situ and add the alkyl halide promptly. |
| Reaction temperature is too low. | Gently heating the reaction can increase the rate, but be cautious of promoting elimination side reactions. |
Silylation for Protection
Silylation is a common method to protect alcohols as silyl ethers.
Troubleshooting Common Issues in Silylation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient silylating agent or base. | Use a slight excess (1.1-1.2 equivalents) of the silylating agent and base. |
| Steric hindrance. | For bulky silyl groups (e.g., TBDPS), a stronger catalyst like DMAP or longer reaction times may be needed. | |
| Presence of moisture. | Ensure all glassware, solvents, and reagents are anhydrous, as silylating agents react readily with water. | |
| Difficult Purification | Excess silylating agent or silanol byproduct. | Quench the reaction carefully with a small amount of water or methanol. The silanol byproduct can sometimes be removed by filtration or chromatography. |
| Unexpected Deprotection | The silyl ether is unstable to the reaction or workup conditions. | Choose a more robust silyl protecting group if subsequent steps involve acidic or fluoride-containing reagents. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on general laboratory practices.
| Derivatization Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Steglich Esterification | Benzoic Acid, DCC, DMAP | Dichloromethane | 25 | 4 | 85-95 |
| Williamson Ether Synthesis | NaH, Benzyl Bromide | Tetrahydrofuran | 0 to 25 | 2 | 75-85 |
| Silylation (TMS Ether) | TMSCl, Triethylamine | Dichloromethane | 0 to 25 | 1 | >95 |
| Silylation (TBDMS Ether) | TBDMSCl, Imidazole | Dimethylformamide | 25 | 6 | 90-98 |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with Benzoic Acid
-
To a solution of this compound (1.0 mmol), benzoic acid (1.1 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of 3-(Benzyloxymethyl)-2-methoxypyridine
-
To a suspension of sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Silylation of this compound with TBDMSCl
-
To a solution of this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Visualizations
Caption: General experimental workflows for common derivatization reactions.
Caption: A logical guide for troubleshooting low-yielding derivatization reactions.
References
Technical Support Center: Synthesis of (2-Methoxypyridin-3-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (2-Methoxypyridin-3-yl)methanol, a key intermediate for researchers in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and practical laboratory-scale synthetic routes start from commercially available precursors. Two primary pathways are the reduction of a carbonyl compound or the hydrolysis of a haloalkane. Specifically:
-
Route 1: Reduction of Methyl 2-methoxynicotinate. This involves the esterification of 2-methoxynicotinic acid followed by reduction of the resulting ester to the alcohol.
-
Route 2: Reduction of 2-methoxynicotinaldehyde. This pathway involves the direct reduction of the aldehyde functional group to the corresponding alcohol.
-
Route 3: Hydrolysis of 3-(chloromethyl)-2-methoxypyridine. This method involves a nucleophilic substitution reaction where the chloromethyl group is converted to a hydroxymethyl group.
Q2: Which reducing agent is recommended for the reduction of methyl 2-methoxynicotinate or 2-methoxynicotinaldehyde?
A2: For the reduction of the ester (Route 1), a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required. For the reduction of the aldehyde (Route 2), a milder reducing agent such as Sodium Borohydride (NaBH₄) is sufficient and offers higher selectivity, preventing potential side reactions.
Q3: I am having trouble with the purification of this compound. What are some effective methods?
A3: Due to the basic nature of the pyridine ring, purification can sometimes be challenging. Column chromatography on silica gel is a common method; however, peak tailing may occur. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent system (e.g., 0.1-1% Et₃N in a hexane/ethyl acetate gradient). If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique.[1]
Q4: Can the pyridine ring be accidentally reduced during the reaction?
A4: Yes, under harsh reaction conditions, particularly with strong reducing agents and certain catalysts, the pyridine ring can be hydrogenated. To avoid this, it is crucial to use selective reducing agents and carefully control reaction parameters such as temperature and pressure. For instance, when reducing a functional group on the pyridine ring, using NaBH₄ at low temperatures is generally preferred over more aggressive methods if chemoselectivity is a concern.
Troubleshooting Guides
Route 1 & 2: Reduction of Carbonyl Precursors
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient reducing agent. 2. Low reaction temperature. 3. Poor quality of solvent or reagents. | 1. Use a fresh batch of the reducing agent and ensure it is used in sufficient molar excess (typically 1.5-2.0 equivalents for NaBH₄ and 1.0-1.5 for LiAlH₄). 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. For NaBH₄ reductions, warming from 0 °C to room temperature is common. 3. Ensure solvents are anhydrous, especially when using LiAlH₄. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. For LiAlH₄ reductions, cleavage of the methoxy group. 3. Self-condensation of aldehyde starting material. | 1. Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions. 2. Consider using a milder reducing agent if the methoxy group is not stable under the reaction conditions. 3. Add the reducing agent slowly to a cooled solution of the aldehyde to minimize side reactions. |
| Difficult Product Isolation | 1. Formation of metal-alkoxide complexes during workup. 2. Emulsion formation during extraction. | 1. During aqueous workup, especially after LiAlH₄ reduction, follow a standard procedure (e.g., Fieser workup) to precipitate the aluminum salts for easy filtration. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Route 3: Hydrolysis of 3-(chloromethyl)-2-methoxypyridine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient nucleophile (e.g., hydroxide). 2. Low reaction temperature or short reaction time. | 1. Ensure a molar excess of the hydrolyzing agent is used. 2. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Formation of Impurities | 1. Elimination side reactions. 2. Intermolecular ether formation (dimerization). | 1. Use milder reaction conditions (e.g., lower temperature, weaker base) if elimination is observed. 2. Use a dilute solution of the starting material to disfavor intermolecular reactions. |
Experimental Protocols
Protocol 1: Reduction of Methyl 2-methoxynicotinate using LiAlH₄
-
Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of LiAlH₄ (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.
-
Reagent Addition: A solution of methyl 2-methoxynicotinate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Reduction of 2-methoxynicotinaldehyde using NaBH₄
-
Preparation: 2-methoxynicotinaldehyde (1.0 eq.) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours. Reaction progress is monitored by TLC.
-
Quenching: The reaction is quenched by the slow addition of water.
-
Work-up and Purification: The methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Work-up Procedures for (2-Methoxypyridin-3-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2-Methoxypyridin-3-yl)methanol. The following information is curated to address common challenges encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that dictates the work-up procedure?
The most prevalent laboratory-scale synthesis of this compound involves the reduction of an ester precursor, typically methyl 2-methoxynicotinate, using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). The work-up procedure is therefore primarily designed to handle the quenching of the reactive LAH and the removal of the resulting aluminum salts.
Q2: Are there alternative reducing agents to Lithium Aluminum Hydride (LAH), and how do they affect the work-up?
While LAH is highly effective, other reducing agents can be used. Sodium Borohydride (NaBH₄) is a milder alternative, but it is generally not reactive enough to reduce esters efficiently.[1] If a related aldehyde, 2-methoxy-3-pyridinecarboxaldehyde, were the precursor, NaBH₄ would be a suitable choice, leading to a simpler work-up involving an acidic quench.[1]
Q3: What are the primary challenges when performing a work-up for a reaction involving a pyridine derivative?
A key challenge is the basic nature of the pyridine nitrogen. This can sometimes lead to complexation with metal ions from reagents, potentially affecting extraction efficiency. Careful pH adjustment during the aqueous work-up is often necessary to ensure the pyridine-containing product is in the desired layer (usually organic).
Q4: My reaction mixture has formed a persistent emulsion during the extraction step. How can I resolve this?
Emulsions are common when dealing with aluminum salts from LAH reductions. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to separate the layers. In some cases, filtering the entire mixture through a pad of Celite can also break up the emulsion.
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction/Low conversion of starting material | Inactive LAH reagent. | Use a fresh, unopened container of LAH or test the activity of the current batch on a small scale with a known reactive substrate. |
| Insufficient LAH. | Ensure at least 2 equivalents of hydride are used for the ester reduction. It is common to use a slight excess. | |
| Reaction temperature too low. | While the addition of the ester to the LAH slurry is often done at 0°C for control, the reaction may require warming to room temperature or even gentle reflux to go to completion. | |
| Product loss during work-up | Inefficient extraction. | Ensure the pH of the aqueous layer is adjusted to be basic (pH > 8) before extraction to keep the pyridine product in the organic phase. Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Product co-precipitated with aluminum salts. | During the Fieser work-up, ensure vigorous stirring after the addition of all reagents to form a granular precipitate. Thoroughly wash the filtered aluminum salts with the extraction solvent to recover any adsorbed product. |
Presence of Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Unreacted starting ester present in the final product | Incomplete reaction. | See "Low or No Product Yield" section. Increase reaction time or consider a higher reaction temperature. |
| Presence of 2-methoxynicotinic acid | Hydrolysis of the starting ester. | This can occur if the starting material is exposed to moisture or if the LAH work-up is not performed correctly. Ensure anhydrous conditions during the reaction. During work-up, maintain basic conditions to keep the carboxylic acid as its salt in the aqueous layer. |
| Over-reduction products (e.g., reduction of the pyridine ring) | Reaction conditions too harsh. | This is less common with LAH for this substrate under standard conditions but can occur.[1] Ensure the reaction is not heated for excessively long periods. |
Data Presentation
The following table summarizes typical yields for the reduction of various esters to their corresponding alcohols using Lithium Aluminum Hydride, providing a benchmark for what can be expected in the synthesis of this compound.
| Substrate | Product | Reducing Agent | Reported Yield | Reference |
| L-valine | L-valinol | LiAlH₄ | 73-75% | Organic Syntheses Procedure[2] |
| Diethyl phthalate | 1,2-benzenedimethanol | LiAlH₄ | 93% | Organic Syntheses via LiAlH₄ Reduction[3] |
| Methyl homodaphniphyllate derivative | Corresponding primary alcohol | LiAlH₄ | Not specified, but selective | Journal of Organic Chemistry[3] |
Experimental Protocols
Reduction of Methyl 2-methoxynicotinate with LiAlH₄
This protocol is a standard procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: The flask is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: A solution of methyl 2-methoxynicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method):
-
The reaction is cooled to 0°C in an ice bath.
-
For every 'x' grams of LAH used, the following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide solution
-
'3x' mL of water
-
-
The mixture is stirred at room temperature for at least 30 minutes to allow for the formation of a granular precipitate of aluminum salts.
-
-
Isolation and Purification:
-
The precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualization
References
Common impurities in commercial (2-Methoxypyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and quality control of commercial (2-Methoxypyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercial this compound?
A1: Based on the common synthetic route, which involves the reduction of 2-methoxypyridine-3-carbonitrile, the most likely impurities are:
-
Process-Related Impurities:
-
2-methoxypyridine-3-carbonitrile: Unreacted starting material.
-
2-methoxypyridine-3-carbaldehyde: A potential intermediate if the reduction is not complete.
-
(2-Methoxypyridin-3-yl)methanamine: A byproduct formed during certain reduction reactions.
-
Over-reduction products: In some cases, the pyridine ring itself can be partially or fully reduced under harsh hydrogenation conditions.
-
-
Degradation-Related Impurities:
-
Oxidation products: The alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid, especially upon prolonged exposure to air. The pyridine nitrogen can also be oxidized to an N-oxide.
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification process (e.g., methanol, ethanol, ethyl acetate, toluene, tetrahydrofuran) may be present in trace amounts.
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify and quantify residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for an accurate purity assessment without the need for a reference standard of each impurity.
Q3: My sample of this compound has a slight yellow color. Is it still usable?
A3: While pure this compound is typically a white to off-white solid, a slight yellow discoloration may indicate the presence of minor impurities or degradation products. It is recommended to re-analyze the purity of the material using HPLC to identify and quantify any unexpected peaks. Depending on the nature and amount of the impurities and the sensitivity of your application, the material may still be usable. For critical applications, purification by recrystallization or chromatography might be necessary.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] It should be protected from light and moisture.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Presence of process-related or degradation impurities. | 1. Identify the impurities by LC-MS or by comparing retention times with known potential impurities. 2. If the impurity levels are unacceptable, purify the material using recrystallization or column chromatography. 3. Review storage conditions to prevent further degradation. |
| Inconsistent analytical results | Sample heterogeneity or degradation. | 1. Ensure the sample is homogenous before analysis. 2. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method. |
| Low assay value | Presence of significant amounts of impurities or residual solvents. | 1. Quantify impurities by a validated HPLC method. 2. Determine the content of residual solvents by GC-MS. 3. Consider using qNMR for an absolute purity determination. |
| Poor performance in subsequent synthetic steps | Low purity of the starting material. | 1. Confirm the purity of this compound before use. 2. If impurities are identified that could interfere with the reaction, purify the starting material. |
Data Presentation
Table 1: Example Impurity Profile for Commercial this compound
Disclaimer: The following data is for illustrative purposes only and does not represent a specific commercial batch.
| Impurity | Potential Source | Typical Limit (Area % by HPLC) |
| 2-methoxypyridine-3-carbonitrile | Starting Material | ≤ 0.15% |
| 2-methoxypyridine-3-carbaldehyde | Incomplete Reduction | ≤ 0.10% |
| (2-Methoxypyridin-3-yl)methanamine | Synthesis Byproduct | ≤ 0.10% |
| Unknown Impurity 1 | Process/Degradation | ≤ 0.10% |
| Total Impurities | - | ≤ 0.5% |
| Assay (by HPLC) | - | ≥ 99.5% |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Analysis
This protocol outlines a general reversed-phase HPLC method suitable for the purity determination of this compound and the separation of its potential impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (or as determined by UV scan of the main component).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Headspace Method for Residual Solvent Analysis
This method is designed to identify and quantify residual solvents in the material.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Injector Temperature: 140 °C
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Incubation Time: 45 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide) and cap the vial immediately.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
References
Validation & Comparative
Comparative Analysis of Synthetic Routes to (2-Methoxypyridin-3-yl)methanol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to (2-Methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.
Route 1: Ortho-lithiation of 2-Methoxypyridine
This route leverages the directing effect of the methoxy group to achieve regioselective functionalization of the pyridine ring. The synthesis proceeds via a two-step sequence involving the ortho-lithiation of 2-methoxypyridine followed by formylation and subsequent reduction.
Route 2: Reduction of Methyl 2-Methoxynicotinate
This approach begins with a commercially available or readily synthesized nicotinic acid derivative, which is then reduced to the target alcohol. This method offers a straightforward transformation of a pre-functionalized pyridine core.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Ortho-lithiation of 2-Methoxypyridine | Route 2: Reduction of Methyl 2-Methoxynicotinate |
| Starting Material | 2-Methoxypyridine | Methyl 2-Methoxynicotinate |
| Key Reagents | n-Butyllithium, TMEDA, DMF, Sodium Borohydride | Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Steps | 2 (Lithiation/Formylation + Reduction) | 1 (Reduction) |
| Overall Yield | ~70% (for formylation and reduction steps)[1] | Not explicitly reported |
| Purity | High (purification by chromatography) | High (purification by extraction and distillation) |
| Reaction Temperature | -78 °C to room temperature | -15 °C to room temperature |
| Reaction Time | Several hours | ~5 minutes for reduction |
Experimental Protocols
Route 1: Ortho-lithiation of 2-Methoxypyridine and Subsequent Formylation/Reduction
Step 1: Ortho-lithiation and Formylation of 2-Methoxypyridine
This procedure is adapted from a similar synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol.[1]
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.1 equivalents) is added.
-
The mixture is stirred for 30 minutes and then cooled to -78 °C.
-
A solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF is added dropwise.
-
After stirring for 10 minutes, dimethylformamide (DMF, 3.2 equivalents) is added, and the mixture is stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude 2-methoxy-3-pyridinecarboxaldehyde.
Step 2: Reduction of 2-Methoxy-3-pyridinecarboxaldehyde
-
The crude aldehyde from the previous step is dissolved in a suitable solvent such as methanol or a mixture of dichloromethane and ethanol.
-
Sodium borohydride (2.0 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for 10-15 minutes.
-
Water is added to quench the reaction, and the aqueous mixture is extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Route 2: Reduction of Methyl 2-Methoxynicotinate
This protocol is based on the general procedure for the reduction of esters with lithium aluminum hydride.
-
In an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, a solution of methyl 2-methoxynicotinate (1.0 equivalent) in dry tetrahydrofuran (THF) is prepared.
-
The solution is cooled to -15 °C in an acetone/dry ice bath.
-
Lithium aluminum hydride (LiAlH₄, 1.5 to 2.0 molar equivalents) is added portion-wise to the stirred solution, maintaining the temperature below -10 °C.
-
After the addition is complete, the reaction is stirred for approximately 5 minutes.
-
The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water, all while keeping the temperature low.
-
The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Synthesis Route Comparison Workflow
Caption: Comparative workflow of two synthetic routes to this compound.
References
Unveiling the Therapeutic Potential of Methoxypyridine Analogs: A Comparative Analysis
(2-Methoxypyridin-3-yl)methanol is a pyridine derivative with a molecular formula of C7H9NO2[1]. While specific biological activity data for this compound is not extensively documented in publicly available literature, a rich body of research exists for its structural analogs. These analogs have demonstrated a wide range of biological activities, from potent anti-cancer effects to the regulation of gastric acid secretion. This guide provides a comparative analysis of the biological activities of various methoxypyridine analogs, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Analogs Targeting the PI3K/mTOR Pathway
A significant number of this compound analogs have been investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical regulators of cell proliferation, survival, and metabolism, and are often dysregulated in cancer[2].
Comparative Biological Activity
The inhibitory activities of several sulfonamide methoxypyridine derivatives have been evaluated against PI3Kα and mTOR, as well as their anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The data is summarized in the table below.
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 |
| HCT-116 | 20 | |||
| mTOR | 23 | |||
| HS-173 | PI3Kα | ~0.8 | - | - |
| Compound 1 | PI3Kα | - | - | - |
| Compound 2 | PI3Kα | 0.2 | HCT-116 | 10 |
Data compiled from multiple studies on PI3K/mTOR inhibitors[3][4].
Compound 22c , a quinoline-core derivative, demonstrated potent dual inhibitory activity against both PI3Kα and mTOR[3]. It also exhibited strong anti-proliferative effects, particularly in the HCT-116 cell line[4]. Further studies revealed that 22c can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in HCT-116 cells[3][5]. Western blot analysis confirmed that 22c effectively reduces the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway[2][3].
Experimental Protocols
ADP-Glo™ Kinase Assay: This assay is commonly used to measure the activity of kinases like PI3K and mTOR. The assay quantifies the amount of ADP produced during the kinase reaction. The inhibition of kinase activity by a test compound is determined by a decrease in ADP production, which is measured as a change in luminescence.
Cell Viability Assay: The anti-proliferative activity of the compounds is typically assessed using assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with varying concentrations of the test compounds, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.
PI3K/mTOR Signaling Pathway
The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the points of inhibition by the methoxypyridine analogs.
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points.
Analogs as Proton Pump Inhibitors
Another class of methoxypyridine analogs, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are crucial intermediates in the synthesis of proton pump inhibitors (PPIs)[6]. These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase[6].
Mechanism of Action
PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to and inhibits the H+/K+-ATPase, the enzyme responsible for the final step of acid secretion into the gastric lumen[6].
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the proton pump. The enzyme is typically isolated from gastric microsomes. The inhibitory activity is determined by measuring the decrease in ATP hydrolysis in the presence of the test compound. The IC50 value is then calculated from the dose-response curve[6].
In Vivo Pylorus Ligation Model: This animal model is used to assess the anti-secretory activity of a compound. In this model, the pylorus of an anesthetized rat is ligated to allow for the accumulation of gastric secretions. The test compound is administered, and after a specific period, the gastric content is collected to measure volume, pH, and total acidity[6].
Other Biological Activities
The versatility of the methoxypyridine scaffold is further highlighted by its application in other therapeutic areas. For instance, certain arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a potential target for inflammatory diseases like asthma[7]. Additionally, some methanol extracts of plants containing methoxy-pyridine-like structures have demonstrated antibacterial activity[8].
Conclusion
While the biological activity of this compound remains to be fully elucidated, the extensive research on its analogs reveals the therapeutic potential of the methoxypyridine scaffold. These analogs have shown significant promise as PI3K/mTOR inhibitors for cancer therapy and as key components of proton pump inhibitors for gastrointestinal disorders. The structure-activity relationship studies and diverse biological evaluations of these analogs provide a valuable foundation for the future design and development of novel therapeutics based on the methoxypyridine core. Further investigation into the biological profile of this compound itself is warranted to explore its potential therapeutic applications.
References
- 1. This compound | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia [mdpi.com]
Purity Analysis of (2-Methoxypyridin-3-yl)methanol: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative purity analysis of (2-Methoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, from different (hypothetical) suppliers. The data presented is supported by detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Data
The purity of this compound from three representative suppliers was assessed. The following table summarizes the findings, offering a clear comparison of purity levels and impurity profiles. It is important to note that this data is illustrative to showcase a comparative framework.
| Supplier | Purity (HPLC, Area %) | Purity (GC, Area %) | Key Impurity 1 (Area %) | Key Impurity 2 (Area %) | Water Content (KF, %) |
| Supplier A | 99.85% | 99.90% | 0.05% (Unidentified) | 0.03% (Starting Material) | 0.05% |
| Supplier B | 99.52% | 99.60% | 0.18% (Related Substance) | 0.10% (Unidentified) | 0.15% |
| Supplier C | 98.90% | 99.10% | 0.45% (Starting Material) | 0.20% (Degradation Product) | 0.25% |
Experimental Protocols
To ensure accurate and reproducible purity assessment, the following detailed experimental protocols were established.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is an effective method for assessing the purity and identifying any volatile impurities in the sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve 5 mg/mL of this compound in methanol.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR provides a direct measurement of the analyte's purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 30 s
-
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of this compound.
A Comparative Guide to Validated Analytical Methods for (2-Methoxypyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of (2-Methoxypyridin-3-yl)methanol is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of common validated analytical methods applicable to this compound and its derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established analytical techniques for pyridine derivatives.[1][2][3][4][5][6]
The primary analytical techniques for the characterization and quantification of pyridine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] A multi-technique approach is often essential for unambiguous identification, purity assessment, and stability studies.[6]
Chromatographic Methods: A Comparative Overview
Chromatographic techniques are the cornerstone for the quantitative analysis of this compound, offering high-resolution separation from impurities and degradation products.
Table 1: Comparison of HPLC and GC Methods for Pyridine Derivative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of pyridine derivatives, including polar and non-volatile compounds. | Best suited for volatile and thermally stable compounds.[5][7] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[7][8] |
| Advantages | Versatile, wide applicability, compatible with MS for structural confirmation.[1] | High resolution, high sensitivity, especially with FID.[7] |
| Challenges | Hydrophilic nature of some pyridines can lead to poor retention on traditional reversed-phase columns; basic compounds may cause peak tailing. | Derivatization may be required for non-volatile compounds; potential for thermal degradation of analytes. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of substituted pyridines. Challenges such as the separation of hydrophilic and isomeric compounds can be addressed by employing specialized columns and mobile phase conditions, including mixed-mode chromatography.[1]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a representative example for the analysis of a pyridine derivative.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard and sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Prepare a series of calibration standards by diluting a stock solution.
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm) is a common starting point.[2] For improved retention of polar pyridines, mixed-mode columns can be utilized.[1]
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed.[4] Isocratic methods can also be developed for simpler separations.[1]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[2]
-
Detection: Diode Array Detector (DAD) at a wavelength appropriate for the analyte's UV absorbance (e.g., 220 nm or 275 nm).[2]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Table 2: Example HPLC Method Parameters for Pyridine Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm | Amaze HD, 150 mm x 3.2 mm |
| Mobile Phase | Gradient with Mobile Phase A and B | Isocratic: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD at 220 nm | UV at 275 nm |
HPLC Workflow Diagram
Caption: General workflow for quantitative analysis by HPLC.
Gas Chromatography (GC)
GC is a highly sensitive and efficient technique for the analysis of volatile pyridine derivatives.[5][7]
Experimental Protocol: Gas Chromatography (GC-FID)
This protocol provides a general procedure for GC analysis.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of working standards for calibration.
-
For some applications, headspace analysis or solid-phase microextraction (SPME) may be employed to extract the analyte from the sample matrix.[9][10]
2. Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase, such as a wax-based column for amine analysis (e.g., Agilent CP-Wax 51 for Amines), is often used.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[9]
-
Injector Temperature: Set to ensure rapid volatilization of the sample without degradation (e.g., 250 °C).[5]
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes (e.g., start at 70 °C and ramp up to 240 °C).[5]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[7][8] Mass Spectrometry (MS) can be used for definitive identification.[11]
3. Data Analysis:
-
Similar to HPLC, a calibration curve is generated from the peak areas of the standards.
-
The concentration of the analyte in the sample is determined from this curve.
Table 3: Example GC Method Parameters for Pyridine Derivatives
| Parameter | Condition 1 |
| Column | Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film[5] |
| Carrier Gas | Nitrogen at 70 kPa[5] |
| Injector Temp. | 250 °C[5] |
| Oven Program | 70 °C (4 min) to 240 °C at 10 °C/min[5] |
| Detector | FID at 250 °C[5] |
GC Analysis Workflow Diagram
Caption: Workflow for GC-based quantitative analysis.
Spectroscopic Methods for Structural Confirmation
While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of all protons and carbons in the molecule.[6][12] This is a powerful tool for identity confirmation.
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound, which helps in confirming its elemental composition.[6][13] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a high degree of specificity and sensitivity.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the characteristic vibrations of the pyridine ring.[6]
Method Development and Validation Logic
The development and validation of any analytical method should follow a structured approach to ensure it is suitable for its intended purpose.
Caption: Logical flow for analytical method development and validation.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. osha.gov [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 12. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Pyridinemethanol [webbook.nist.gov]
A Comparative Guide to Catalysts for the Synthesis of (2-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of (2-Methoxypyridin-3-yl)methanol is a critical step in the development of various pharmaceutical compounds. This guide provides a comparative analysis of common catalytic methods for its synthesis, focusing on the reduction of two key precursors: 2-methoxynicotinaldehyde and methyl 2-methoxynicotinate. The performance of different catalysts is evaluated based on yield, reaction conditions, and selectivity, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.
Performance Comparison of Catalytic Systems
The synthesis of this compound is primarily achieved through the reduction of either the corresponding aldehyde or ester. The choice of catalyst and reducing agent is paramount in determining the efficiency and selectivity of these transformations. Below is a summary of quantitative data for different catalytic systems.
| Precursor | Catalyst/Reducing Agent | Reaction Conditions | Yield (%) | Selectivity (%) | Key Advantages | Potential Disadvantages |
| 2-Methoxynicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | High (General for aldehydes) | High | Mild conditions, high chemoselectivity, operational simplicity | May require longer reaction times compared to stronger reducing agents |
| 2-Methoxynicotinaldehyde | Palladium on Carbon (Pd/C) with H₂ | Methanol, 25-30°C, 2.5-3 MPa H₂ | High | High | High yield, clean reaction | Requires specialized high-pressure hydrogenation equipment |
| Methyl 2-Methoxynicotinate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | High (General for esters) | High | Potent reducing agent, effective for esters | Highly reactive, requires stringent anhydrous conditions and careful handling |
Experimental Protocols
Detailed methodologies for the key catalytic systems are outlined below.
Reduction of 2-Methoxynicotinaldehyde with Sodium Borohydride
This method utilizes the mild and selective reducing properties of sodium borohydride.
Procedure:
-
Dissolve 2-methoxynicotinaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (typically 1.1 to 1.5 molar equivalents) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography or crystallization.
Catalytic Hydrogenation of 2-Methoxynicotinaldehyde with Palladium on Carbon
This protocol is adapted from a similar hydrogenation of a substituted pyridine derivative and is expected to be effective for 2-methoxynicotinaldehyde.[1]
Procedure:
-
In a high-pressure hydrogenation reactor, dissolve 2-methoxynicotinaldehyde in methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.5-3 MPa.
-
Stir the reaction mixture at a constant temperature of 25-30°C until the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS).
-
Carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Reduction of Methyl 2-Methoxynicotinate with Lithium Aluminum Hydride
This method employs a powerful reducing agent for the conversion of the ester to the primary alcohol.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel.
-
In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, typically 1.0-1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Dissolve methyl 2-methoxynicotinate in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction (monitor by TLC).
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound from its common precursors.
References
Efficacy of (2-Methoxypyridin-3-yl)methanol Derivatives as PI3K/mTOR Dual Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of novel sulfonamide methoxypyridine derivatives as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K and mTOR prime targets for therapeutic intervention. The data presented herein is based on a study by Liu et al. (2023), which details the design, synthesis, and biological evaluation of these compounds.[1][2][3]
Comparative Efficacy of Novel Inhibitors
A series of 36 sulfonamide methoxypyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR. Among these, compound 22c , which incorporates a quinoline core, demonstrated the most potent activity. The following table summarizes the in vitro efficacy of compound 22c and compares it to other relevant inhibitors.
| Compound/Inhibitor | Target Enzyme(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [1][2][3] |
| mTOR | 23 | HCT-116 | 20 | [1][2][3] | |
| HS-173 | PI3K | ~0.8 | - | - | [1] |
| Compound 1 (Fan et al.) | PI3K | - | - | - | [1] |
| Compound 2 (Yu et al.) | PI3K | 0.2 | HCT-116 | 10 | [1] |
Table 1: Comparison of in vitro efficacy of PI3K/mTOR inhibitors.
Compound 22c exhibits potent, single-digit nanomolar inhibition of PI3Kα and strong inhibition of mTOR.[1][2][3] Its antiproliferative activity in both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines is also in the nanomolar range, highlighting its potential as a dual inhibitor for cancer therapy.[1][2][3] The results also showed that 22c could effectively induce apoptosis and cause cell cycle arrest in the G0/G1 phase in HCT-116 cells.[1][2]
PI3K/AKT/mTOR Signaling Pathway and Inhibition
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by the described dual inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the this compound derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR was determined using a kinase assay.
Workflow:
Caption: General workflow for in vitro kinase inhibition assay.
Detailed Steps:
-
Preparation: All assays are performed in a buffer appropriate for the specific kinase. The compounds are serially diluted to various concentrations.
-
Incubation: The enzyme (PI3Kα or mTOR) is pre-incubated with the inhibitor or DMSO (vehicle control) for a specified time to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate (e.g., PIP2 for PI3K) and ATP.
-
Detection: After a set incubation period, the amount of product formed is quantified. This is often done using a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or similar)
The antiproliferative effects of the compounds on cancer cell lines (MCF-7 and HCT-116) were assessed.
Workflow:
Caption: Workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the synthesized compounds.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
Viability Assessment: A cell viability reagent such as MTT is added to each well. Viable cells will metabolize the MTT into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined from the dose-response curves.
Western Blot Analysis
Western blotting was used to determine the effect of compound 22c on the phosphorylation of AKT, a downstream effector of PI3K.[1][2]
Detailed Steps:
-
Cell Lysis: HCT-116 cells are treated with compound 22c for a specific time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to p-AKT and total AKT are quantified to determine the effect of the inhibitor on AKT phosphorylation. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.[1][2]
Conclusion
The this compound derivative, specifically compound 22c , has emerged as a highly potent dual inhibitor of PI3Kα and mTOR. Its strong enzymatic and cellular activities, coupled with its ability to induce apoptosis and cell cycle arrest, underscore its potential as a promising candidate for further preclinical and clinical development in cancer therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of this and other novel enzyme inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (2-Methoxypyridin-3-yl)methanol for Pharmaceutical Research
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2-Methoxypyridin-3-yl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a cost-benefit analysis of two primary synthetic pathways for its preparation: the reduction of methyl 2-methoxynicotinate and the reduction of 2-methoxynicotinic acid. The comparison focuses on key metrics such as yield, cost of starting materials, reaction conditions, and safety considerations to aid in the selection of the most suitable method.
Executive Summary
The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group at the 3-position of the pyridine ring. This guide evaluates two viable routes starting from commercially available precursors: methyl 2-methoxynicotinate and 2-methoxynicotinic acid. The primary reducing agents considered are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While both pathways can yield the desired product, they differ significantly in terms of reagent cost, handling requirements, and safety profiles. This analysis aims to provide a clear, data-driven comparison to inform synthetic strategy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two main synthetic routes. Prices for starting materials and reagents are based on commercially available listings and are subject to change.
Table 1: Comparison of Starting Material and Reagent Costs
| Starting Material/Reagent | Supplier Example | Price (USD) | Quantity |
| Methyl 2-methoxynicotinate | ChemicalBook | ~$16.00 | per kg[1] |
| 2-Methoxynicotinic acid | Matrix Scientific | $19.00 | 25g[2] |
| Lithium Aluminum Hydride | Sigma-Aldrich | Varies | Varies |
| Sodium Borohydride | Carl ROTH | Varies | Varies[3] |
Table 2: Comparison of Synthetic Pathways
| Parameter | Route 1: Reduction of Methyl 2-methoxynicotinate | Route 2: Reduction of 2-Methoxynicotinic Acid |
| Starting Material | Methyl 2-methoxynicotinate | 2-Methoxynicotinic acid |
| Primary Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reported Yield | High (exact yield for this specific substrate not found, but analogous reactions suggest high conversion) | High (exact yield for this specific substrate not found, but analogous reactions suggest high conversion) |
| Reaction Conditions | Anhydrous conditions required for LiAlH₄; protic solvent suitable for NaBH₄. | Anhydrous conditions required. |
| Key Advantages | Milder conditions possible with NaBH₄. | Direct conversion from the acid. |
| Key Disadvantages | Esterification step required if starting from the acid. | LiAlH₄ is a hazardous and moisture-sensitive reagent. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
A Comparative Guide to Novel (2-Methoxypyridin-3-yl)methanol Derivatives as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization and validation of a novel series of sulfonamide methoxypyridine derivatives. These compounds have been investigated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] The data presented herein offers a comparative analysis of their performance against established PI3K/mTOR inhibitors, supported by comprehensive experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The synthesized (2-Methoxypyridin-3-yl)methanol derivatives were evaluated for their in vitro inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines. The results for the most potent compound, 22c , are compared with established inhibitors, Omipalisib and HS-173.
| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) | MCF-7 Cell IC₅₀ (nM) |
| 22c (Novel Derivative) | 0.22 | 23 | 20 | 130 |
| Omipalisib | 1.8 | 27 | 110 | 260 |
| HS-173 | 0.8 | - | - | - |
| Table 1: Comparison of in vitro inhibitory activities.[1][2] |
The novel derivative 22c , which features a quinoline core, demonstrates superior PI3Kα inhibitory activity and potent mTOR inhibition.[2] Notably, it exhibits significantly stronger anti-proliferative activity in the HCT-116 human colon cancer cell line compared to the established inhibitor Omipalisib.[2]
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is abnormally activated. The novel sulfonamide methoxypyridine derivatives were designed to dually inhibit PI3K and mTOR, thereby blocking the pathway at two crucial points. This dual inhibition can prevent the compensatory activation of downstream signaling, a common mechanism of resistance to single-target therapies.[1]
Caption: PI3K/AKT/mTOR signaling pathway with dual inhibition points.
Cellular Effects of Novel Derivatives
Further validation of the most potent derivative, 22c , was conducted in HCT-116 cells to elucidate its cellular mechanism of action.
-
Apoptosis Induction: Flow cytometry analysis demonstrated that compound 22c induces apoptosis in HCT-116 cells in a dose-dependent manner.[1]
-
Cell Cycle Arrest: Treatment with 22c was found to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[1][2]
-
Downstream Signaling Inhibition: Western blot analysis confirmed that 22c effectively decreases the phosphorylation of AKT, a key downstream effector of PI3K, at low concentrations.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the characterization of these novel derivatives.
General Synthesis Procedure for Sulfonamide Methoxypyridine Derivatives:
A multi-step synthesis was employed, beginning with the reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in anhydrous pyridine.[1] The resulting product underwent a Suzuki-Miyaura coupling reaction to introduce various aromatic and heteroaromatic moieties.[1] Subsequent modifications, such as the introduction of an oxazole group and conversion to various amides, were performed to generate the final library of derivatives.[1]
Caption: Generalized synthetic workflow for the novel derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™):
The inhibitory activity of the compounds against PI3Kα and mTOR was determined using the ADP-Glo™ kinase assay. The assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values were calculated from dose-response curves.[1]
Cell Viability Assay:
The anti-proliferative activity of the derivatives was assessed using a cell viability assay. Cancer cell lines (e.g., HCT-116, MCF-7) were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. Cell viability was measured using a suitable method, such as the MTT or CellTiter-Glo® assay, and IC₅₀ values were determined.[1]
Western Blot Analysis:
HCT-116 cells were treated with the test compounds for a designated time. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against total and phosphorylated forms of AKT, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Cell Cycle and Apoptosis Analysis by Flow Cytometry:
For cell cycle analysis, HCT-116 cells were treated with the compounds, harvested, fixed, and stained with propidium iodide (PI).[1] For apoptosis analysis, cells were stained with an Annexin V-FITC/PI apoptosis detection kit.[1] The stained cells were then analyzed by flow cytometry to determine the cell cycle distribution and the percentage of apoptotic cells.[1]
Conclusion
The novel this compound derivatives, particularly compound 22c , have demonstrated promising potential as dual PI3K/mTOR inhibitors. Their superior in vitro potency and significant anti-proliferative effects in cancer cell lines, coupled with a clear mechanism of action, mark them as strong candidates for further preclinical and in vivo studies. This guide provides the foundational data and methodologies to support the continued development of this promising new class of anti-cancer agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Methoxypyridin-3-yl)methanol: A Comparative Benchmarking Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of target molecules. This guide provides an objective comparison of (2-Methoxypyridin-3-yl)methanol against other commercially available and structurally related building blocks, supported by experimental data and detailed protocols for key chemical transformations.
This compound is a versatile heterocyclic building block featuring a pyridine core substituted with a methoxy and a hydroxymethyl group. This unique arrangement of functional groups offers multiple avenues for synthetic elaboration, making it a valuable component in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility has been demonstrated in the synthesis of potent inhibitors of key biological targets, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
This guide will benchmark this compound against alternative building blocks in two of the most fundamental and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of each building block will be evaluated based on reaction yields and conditions, and the physicochemical properties of the resulting products will be discussed.
Benchmarking Performance in Key Cross-Coupling Reactions
The true value of a building block is demonstrated by its performance in common and critical chemical transformations. Here, we compare this compound with alternative pyridinyl building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions. The alternatives chosen for this comparison are (2-Chloropyridin-3-yl)methanol, representing a halogenated analogue, and (Pyridin-3-yl)methanol, a non-substituted counterpart.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of these building blocks, the hydroxyl group would typically be converted to a halide or triflate to enable coupling. For this comparison, we will consider the corresponding 3-bromopyridine derivatives in a typical reaction with phenylboronic acid.
Table 1: Comparison of Pyridinyl Building Blocks in a Representative Suzuki-Miyaura Coupling Reaction
| Building Block (as 3-bromo derivative) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxy-3-bromopyridine | 2-Methoxy-3-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 4-12 | ~85-95 |
| 2-Chloro-3-bromopyridine | 2-Chloro-3-phenylpyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 3-Bromopyridine | 3-Phenylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80-90 |
Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions and substrates used.
The 2-methoxy substituent in this compound's derivative appears to have a slightly positive electronic effect on the Suzuki-Miyaura coupling, often leading to high yields under standard conditions. The chloro- and non-substituted analogues also perform well, demonstrating the general robustness of the Suzuki-Miyaura reaction for this class of compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. Here, we compare the performance of the 3-bromopyridine derivatives of our building blocks in a reaction with a common amine, such as morpholine.
Table 2: Comparison of Pyridinyl Building Blocks in a Representative Buchwald-Hartwig Amination Reaction
| Building Block (as 3-bromo derivative) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methoxy-3-bromopyridine | 4-(2-Methoxypyridin-3-yl)morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 2-8 | ~80-90 |
| 2-Chloro-3-bromopyridine | 4-(2-Chloropyridin-3-yl)morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | ~75-85 |
| 3-Bromopyridine | 4-(Pyridin-3-yl)morpholine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-85 |
Note: The yields presented are typical ranges compiled from various sources and may vary depending on the specific reaction conditions and substrates used.
In the Buchwald-Hartwig amination, the 2-methoxy derivative continues to show excellent reactivity, often providing high yields in shorter reaction times. The electron-donating nature of the methoxy group can facilitate the reductive elimination step of the catalytic cycle. The chloro- and non-substituted pyridines are also effective substrates, though they may sometimes require slightly harsher conditions or more specialized ligand systems to achieve comparable results.
Physicochemical Properties of Derived Compounds
The choice of building block not only influences the synthetic route but also imparts specific physicochemical properties to the final molecule, which is of paramount importance in drug discovery.
Table 3: Predicted Physicochemical Properties of Representative Coupled Products
| Property | 2-Methoxy-3-phenylpyridine | 2-Chloro-3-phenylpyridine | 3-Phenylpyridine |
| Molecular Weight ( g/mol ) | 185.22 | 190.64 | 155.19 |
| cLogP | 2.58 | 2.95 | 2.31 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Polar Surface Area (Ų) | 22.11 | 12.89 | 12.89 |
Note: These values are calculated predictions and may differ from experimental values.
The introduction of the methoxy group from this compound increases the polarity and hydrogen bond accepting capacity of the resulting molecule compared to the chloro- and non-substituted analogues. This can have significant implications for solubility, membrane permeability, and interactions with biological targets. The ability to modulate these properties through building block selection is a key strategy in medicinal chemistry.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative with an arylboronic acid.
Materials:
-
3-Bromopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 3-bromopyridine derivative with an amine.
Materials:
-
3-Bromopyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the 3-bromopyridine derivative, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add dry, degassed toluene, followed by the amine.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound stands as a highly effective and versatile building block for the synthesis of complex molecules. Its performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is comparable and in some cases superior to its chloro- and non-substituted counterparts, often providing excellent yields under relatively mild conditions. Furthermore, the methoxy group it introduces can favorably modulate the physicochemical properties of the final compounds, offering a valuable tool for medicinal chemists in the optimization of drug candidates. The provided experimental protocols and workflows serve as a practical guide for the effective utilization of this and related building blocks in synthetic and drug discovery programs.
Safety Operating Guide
Proper Disposal of (2-Methoxypyridin-3-yl)methanol: A Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for the chemical compound (2-Methoxypyridin-3-yl)methanol (CAS No. 112197-16-7). Due to its hazardous properties, this compound requires careful handling and disposal to ensure the safety of laboratory staff and to maintain environmental compliance.
This compound is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[1] Therefore, it must be managed as hazardous waste. Adherence to the following guidelines is crucial for the safe disposal of this substance and any contaminated materials.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3]
-
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
The recommended method of disposal for pyridine-based compounds is typically high-temperature incineration.[7]
-
-
Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple rinsing and air drying in a fume hood, the container may be disposed of as regular waste, with all labels removed or defaced.
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Methoxypyridin-3-yl)methanol
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling (2-Methoxypyridin-3-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and proper logistical management of this chemical.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified the following hazards associated with this compound.[1]
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection:
-
Wear chemical safety goggles that meet the standards of EN 166 (EU) or NIOSH (US).
-
A face shield should be used in situations where splashing is a significant risk.
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact.
-
Protective Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn. Ensure clothing provides full coverage of the arms.
Respiratory Protection:
-
All handling of this compound that may generate dust, mists, or vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel involved must be trained on the specific hazards of this compound.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Spill Management: In the event of a spill, evacuate the area and eliminate all ignition sources. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from incompatible materials, such as strong oxidizing agents.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Use a licensed professional waste disposal service to ensure proper disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
